(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone
Description
This compound features a piperazine core substituted with a 5-chloro-2-methylphenyl group at the 4-position and a thiazole ring at the methanone position. The thiazole is further functionalized with a 4-methyl substituent and a 5-fluoropyridin-2-ylamino moiety. Such structural complexity is characteristic of bioactive molecules targeting central nervous system (CNS) receptors, leveraging the piperazine moiety’s affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) . The fluorine atom on the pyridine ring likely enhances metabolic stability and membrane permeability, while the chloro-methylphenyl group may influence receptor subtype selectivity .
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5OS/c1-13-3-4-15(22)11-17(13)27-7-9-28(10-8-27)20(29)19-14(2)25-21(30-19)26-18-6-5-16(23)12-24-18/h3-6,11-12H,7-10H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYLHNFEBGTYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=C(S3)NC4=NC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks : The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks: 5-chloro-2-methylphenylpiperazine , 5-fluoropyridin-2-ylamine , and 4-methylthiazole-5-carbonyl chloride . These building blocks are then coupled together using appropriate reaction conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) and amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction : The piperazine ring can be reduced to form piperidines.
Substitution : The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation : Thiazole sulfoxides or sulfones.
Reduction : Piperidines.
Substitution : Various substituted pyridines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's effectiveness as a broad-spectrum antiviral agent, particularly against influenza viruses. The compound exhibits significant inhibitory activity, which is attributed to its ability to interact with viral proteins and disrupt the viral replication cycle.
Case Studies
-
Influenza Virus Inhibition :
- A study demonstrated that piperazine analogs, including our compound of interest, showed promising antiviral activity against several strains of the influenza virus. The compounds were tested for their half-maximal inhibitory concentration (IC50), revealing effective inhibition at low micromolar concentrations .
- Mechanism of Action :
Structure-Activity Relationships (SAR)
Understanding the SAR of (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone is essential for optimizing its efficacy and reducing potential side effects.
Key Findings
- Substituent Variations : Modifications in the piperazine ring and thiazole moiety significantly affect antiviral potency. For instance, altering the halogen substituents on the phenyl group led to variations in IC50 values, indicating a direct correlation between structural modifications and biological activity .
| Compound Variant | Substituent Change | IC50 (μM) |
|---|---|---|
| Original | - | 0.62 |
| Variant A | Cl to Br | 1.10 |
| Variant B | CH3 to CF3 | 0.85 |
Therapeutic Potential
The compound's profile suggests potential applications beyond antiviral therapy, including:
- Antidepressant Properties :
- Antineoplastic Activity :
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares key pharmacophoric elements with analogs containing piperazine, thiazole, or aryl-substituted heterocycles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Insights
- Thiazole Variations: The 4-methylthiazol-5-yl group in the target compound differs from the 2-(methylamino)thiazol-4-yl in , which could alter binding kinetics due to steric and electronic effects.
- Fluorine Impact: The 5-fluoropyridin-2-ylamino group likely improves metabolic stability relative to non-fluorinated analogs (e.g., ), as fluorine reduces susceptibility to oxidative metabolism .
Research Findings and Implications
- Structural Flexibility : The piperazine-thiazole scaffold allows extensive derivatization, as seen in , enabling optimization of pharmacokinetic properties.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) enhance receptor binding affinity but may increase toxicity risks, as observed in .
- Therapeutic Potential: While direct biological data for the target compound are unavailable, analogs like and show activity in CNS disorders, suggesting similar applications.
Biological Activity
The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-((5-fluoropyridin-2-yl)amino)-4-methylthiazol-5-yl)methanone is a hybrid molecule that combines elements from piperazine, thiazole, and pyridine structures. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process where 2-substituted thiazole derivatives are reacted with piperazine derivatives. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) facilitates the formation of the desired methanone structure.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2-substituted thiazole + EDC/HOBt | Thiazole intermediate |
| 2 | Piperazine derivative + DMF | Final compound |
Antimicrobial Activity
Research has shown that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. In vitro studies indicated that many synthesized compounds demonstrate moderate to good antibacterial activity against various strains.
Key Findings:
- Compounds derived from thiazole exhibited a broad spectrum of antimicrobial activity, with some showing effectiveness comparable to established antibiotics .
- Specific derivatives such as those with chloro and methyl substitutions on the phenyl ring were particularly potent.
Antiviral Activity
Recent studies have explored the antiviral potential of piperazine analogs, indicating that modifications in the molecular structure can enhance antiviral efficacy against viruses like influenza .
Case Study:
A related study highlighted the effectiveness of piperazine derivatives in inhibiting viral replication in vitro, suggesting that similar mechanisms may apply to our compound of interest .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of electron-withdrawing groups like chloro on the phenyl ring has been associated with increased potency against microbial targets.
Table 2: SAR Insights
| Compound | Substituent | Activity Level |
|---|---|---|
| 5a | CH3 | Moderate |
| 5b | Cl | High |
| 5c | F | Moderate |
Q & A
Basic Research Questions
Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?
- Synthesis : The compound requires multi-step reactions involving amide bond formation, coupling of the piperazine and thiazole moieties, and fluoropyridine substitution. Catalysts (e.g., palladium for cross-coupling) and controlled temperatures (e.g., 60–80°C) are critical for optimizing yields .
- Characterization : Use NMR (¹H/¹³C) to confirm connectivity of the piperazine, thiazole, and fluoropyridine groups. HPLC (>95% purity) and HRMS (high-resolution mass spectrometry) validate molecular weight and purity. X-ray crystallography (if crystals are obtainable) provides bond angles and spatial arrangements .
Q. How do structural features influence reactivity and biological activity?
- The 5-fluoropyridinyl group enhances electron-withdrawing effects, stabilizing the thiazole ring and modulating interactions with biological targets (e.g., kinases). The chloromethylphenyl substituent on piperazine increases lipophilicity, potentially improving blood-brain barrier penetration .
- Key structural data : Bond lengths between the thiazole C=O and piperazine N (≈1.33 Å) suggest partial double-bond character, influencing conformational rigidity .
Q. What methodologies are used to assess biological activity in vitro?
- Kinase inhibition assays : Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization. IC₅₀ values are calculated via dose-response curves .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for cytotoxicity (e.g., non-cancerous HEK293 cells) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-thiazole coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling—test under inert atmospheres (N₂/Ar) .
- By-product analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry (e.g., 1.2:1 aryl halide:boronic acid) .
Q. How to resolve contradictions in reported biological activity across similar analogs?
- Assay variability : Compare buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations (10 µM vs. 100 µM) in kinase assays, which alter IC₅₀ values .
- Structural analogs : Fluorine position (e.g., 5- vs. 6-fluoropyridine) or thiazole methylation can drastically shift selectivity (e.g., 10-fold difference in EGFR vs. HER2 inhibition) .
Q. What computational strategies predict binding modes and off-target effects?
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-thiazole conformation in aqueous environments .
Q. How do functional groups impact metabolic stability and degradation pathways?
- CYP450 metabolism : The fluoropyridine group reduces oxidation compared to non-fluorinated analogs. Use LC-MS/MS to identify metabolites in liver microsomes .
- Hydrolytic stability : Test pH-dependent degradation (pH 1–9) of the methanone group. Thiazole methylation slows hydrolysis in acidic conditions .
Q. What strategies improve compound stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent thiazole oxidation .
- Excipient screening : Add antioxidants (e.g., BHT) in DMSO stock solutions to reduce radical-mediated degradation .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Replace thiazole with oxazole or pyridine to assess ring size/electronic effects on activity .
- Substituent libraries : Synthesize derivatives with varying piperazine substituents (e.g., -OCH₃, -CF₃) and test in parallel assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
